molecular formula C16H17NO6 B4972602 1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene

Cat. No.: B4972602
M. Wt: 319.31 g/mol
InChI Key: ZSGMFHZSGCSUHE-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene is an organic compound with a complex structure that includes aromatic rings, ether linkages, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(2-nitrophenoxy)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions to yield the corresponding phenols and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 1,3-dimethoxy-2-[2-(2-aminophenoxy)ethoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1,3-dimethoxybenzene, 2-(2-nitrophenoxy)ethanol.

Scientific Research Applications

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ether linkages and aromatic rings contribute to the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethoxybenzene: Lacks the nitro and ether groups, making it less reactive.

    2-(2-nitrophenoxy)ethanol: Contains the nitro group but lacks the aromatic ether linkage.

    1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene: Similar structure but with the nitro group in a different position.

Uniqueness

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups, along with the ether linkage, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-20-14-8-5-9-15(21-2)16(14)23-11-10-22-13-7-4-3-6-12(13)17(18)19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGMFHZSGCSUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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